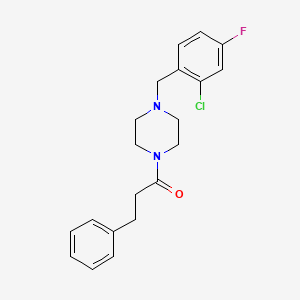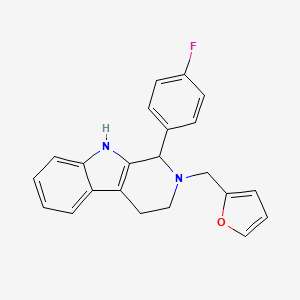![molecular formula C25H18N4OS B6041656 3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B6041656.png)
3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure. This compound is characterized by the presence of multiple aromatic rings and a pyrazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolone core, followed by the introduction of the phenyl and pyrazole groups through condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolone derivatives and pyrazole-containing molecules. What sets 3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-Phenyl-4H-3,1-benzothiazine-4-one
- 3-Phenyl-2-(phenylimino)-4-thiazolidinone
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(5Z)-3-phenyl-2-phenylimino-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4OS/c30-24-22(16-19-17-26-28-23(19)18-10-4-1-5-11-18)31-25(27-20-12-6-2-7-13-20)29(24)21-14-8-3-9-15-21/h1-17H,(H,26,28)/b22-16-,27-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNVPMVDBVCOEH-MTTLQMSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)

![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)

![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)


![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B6041642.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)
![2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide](/img/structure/B6041653.png)
![(3E)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6041657.png)
![1-sec-butyl-2-mercapto-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6041662.png)
